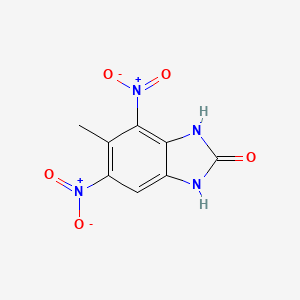![molecular formula C17H17N3O3 B14592752 [[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate CAS No. 61239-43-8](/img/structure/B14592752.png)
[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate is a complex organic compound that features both amino and benzoate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate typically involves the reaction of substituted anilines with cyanoacetates under specific conditions. One common method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures . This reaction can be carried out by stirring the reactants at 70°C for several hours, followed by cooling to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reag
Propriétés
Numéro CAS |
61239-43-8 |
|---|---|
Formule moléculaire |
C17H17N3O3 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
[[1-amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate |
InChI |
InChI=1S/C17H17N3O3/c1-12-7-9-14(10-8-12)19-16(21)11-15(18)20-23-17(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,20)(H,19,21) |
Clé InChI |
LPFHZXSRTSRONG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CC(=NOC(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


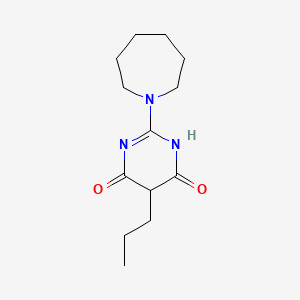
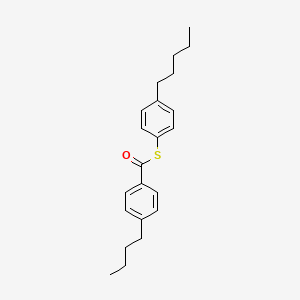
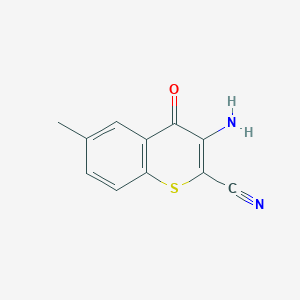
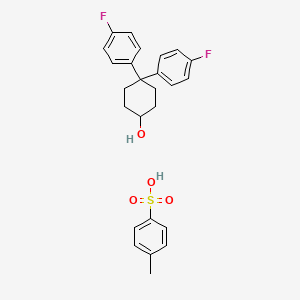
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
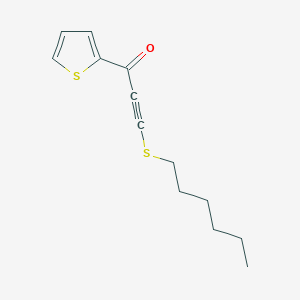
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
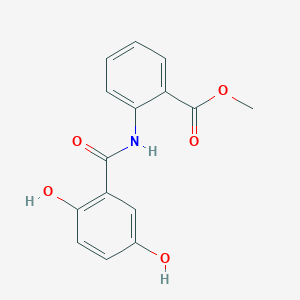
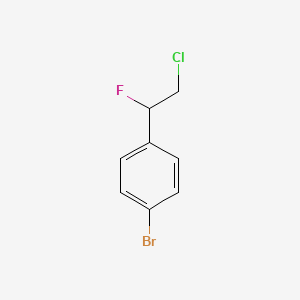
![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
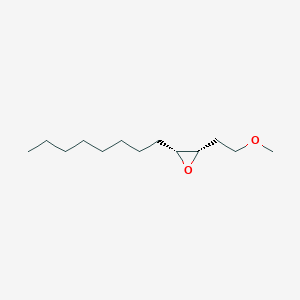
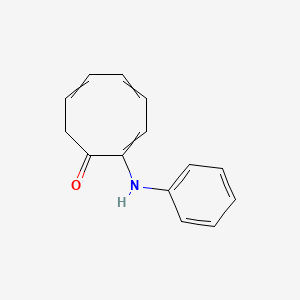
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
